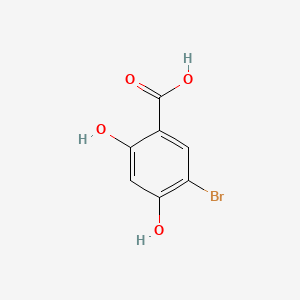

5-Bromo-2,4-dihydroxybenzoic acid

Description

Natural Occurrence and Biosynthetic Context of 5-Bromo-2,4-dihydroxybenzoic Acid

This compound is recognized as an organic compound found in both plants and animals. biosynth.com It is considered a metabolite of benzoic acid, a compound that is naturally widespread in plants and serves as a precursor to many secondary metabolites. biosynth.comwikipedia.org The biosynthesis of this compound can occur through the metabolic processing of phenylalanine. biosynth.com

The parent compound, 2,4-dihydroxybenzoic acid (β-resorcylic acid), is a known fungal metabolite. nih.gov Fungi, particularly species like Penicillium antarcticum, are known to produce a variety of β-resorcylic acid derivatives. nih.gov While direct isolation of this compound from a specific natural source is not extensively documented in readily available literature, the existence of enzymatic halogenation processes in nature suggests a plausible biosynthetic pathway. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases (FDHs), are capable of incorporating halogen atoms into electron-rich aromatic compounds. nih.gov The biosynthesis of brominated compounds in organisms often involves the enzymatic bromination of a precursor molecule, and it is conceivable that this compound is formed in a similar manner from 2,4-dihydroxybenzoic acid in certain organisms. Research has identified the gene for a synthase enzyme responsible for producing this metabolite. biosynth.com

Academic Significance and Research Relevance within Halogenated Benzoic Acids

The academic significance of this compound stems from its interesting biological properties and its position within the larger class of halogenated benzoic acids. ontosight.ai The compound has been investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.aichemimpex.com Its structural similarity to other natural compounds allows it to interact with biological targets, such as enzymes, making it a valuable molecule for research in medicinal chemistry and drug discovery. ontosight.aichemimpex.com For instance, it has been shown to inhibit acetylsalicylic acid synthase. biosynth.com

Halogenated benzoic acids as a group are of significant research interest. The presence of a halogen atom on the aromatic ring influences the compound's physical and chemical properties, including its acidity and its potential for intermolecular interactions like halogen bonding. stackexchange.com Halogen bonding, a noncovalent interaction where a halogen atom acts as a Lewis acid, is increasingly recognized for its role in molecular recognition and protein-ligand binding, making halogenated compounds important tools in rational drug design. nih.gov Furthermore, halogenated aromatic compounds are studied in environmental science for their biodegradability and persistence. embibe.com this compound serves as a specific model for studying the fundamental aspects of these properties. chemimpex.com It is used as a building block in the synthesis of more complex bioactive molecules and as a reagent in certain analytical methods. chemimpex.com

Historical Perspective of Research on this compound and Related Structures

Research into dihydroxybenzoic acids, such as the resorcylic acids, has a long history. The parent molecule, β-resorcylic acid (2,4-dihydroxybenzoic acid), and its isomers have been subjects of chemical synthesis and investigation for well over a century. wikipedia.orgacs.orgorgsyn.org Early procedures, such as those described in Organic Syntheses, detail methods for preparing these foundational molecules. For instance, β-resorcylic acid was prepared via the carboxylation of resorcinol (B1680541). orgsyn.org

The synthesis of halogenated derivatives like this compound logically followed from the study of these parent structures. A well-documented laboratory synthesis involves the direct bromination of 2,4-dihydroxybenzoic acid. A procedure detailed in Organic Syntheses describes the reaction of 2,4-dihydroxybenzoic acid with bromine in glacial acetic acid to produce this compound. This method highlights a classic electrophilic aromatic substitution reaction, a fundamental concept in organic chemistry. This historical synthesis provided a reliable method for obtaining the compound for further study and characterization. The compound itself was also seen as an intermediate for the synthesis of other molecules, such as 4-bromoresorcinol, through decarboxylation.

The study of such compounds is part of a broader historical effort to understand how substituents affect the properties of aromatic rings, a cornerstone of modern organic and medicinal chemistry.

Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 7355-22-8 | biosynth.comscbt.comnih.gov |

| Molecular Formula | C₇H₅BrO₄ | scbt.comnih.govamericanelements.com |

| Molecular Weight | 233.02 g/mol | scbt.comnih.gov |

| Appearance | White to off-white crystalline powder | americanelements.com |

| Melting Point | ~205-208.5 °C | biosynth.com |

| IUPAC Name | This compound | nih.govamericanelements.com |

| Synonyms | 2,4-Dihydroxy-5-bromobenzoic acid, 5-Bromo-β-resorcylic acid | scbt.comnih.govamericanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBCISXJLHZOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064640 | |

| Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-22-8 | |

| Record name | 5-Bromo-2,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7355-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7355-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 5 Bromo 2,4 Dihydroxybenzoic Acid

Established Synthetic Pathways for 5-Bromo-2,4-dihydroxybenzoic Acid

Bromination of 2,4-Dihydroxybenzoic Acid: Mechanistic and Yield Optimization Studies

The primary and most well-established method for synthesizing this compound is through the direct bromination of 2,4-Dihydroxybenzoic acid (also known as β-resorcylic acid). orgsyn.org This reaction is a classic example of electrophilic aromatic substitution, where the bromine atom is introduced onto the aromatic ring.

The synthesis involves dissolving 2,4-dihydroxybenzoic acid in glacial acetic acid. orgsyn.org A solution of bromine in glacial acetic acid is then added gradually while maintaining a specific temperature range, typically between 30-35°C, with vigorous stirring. orgsyn.org The hydroxyl (-OH) and carboxyl (-COOH) groups on the benzene (B151609) ring are activating groups, directing the incoming electrophile (bromine) to specific positions. The strong activating and ortho-, para-directing influence of the two hydroxyl groups, particularly the one at position 4, facilitates the substitution at the 5-position, which is para to the C4-hydroxyl and ortho to the C2-hydroxyl group.

Upon completion of the bromine addition, the reaction mixture is poured into a large volume of water to precipitate the product. orgsyn.org Cooling the mixture further enhances the crystallization of the fine, white crystals of this compound. orgsyn.org The crude product can then be collected by filtration. orgsyn.org

For purification, the crude product is often recrystallized from boiling water. orgsyn.org This process also helps to remove any potential side products, such as the dibrominated species, 2,4-dihydroxy-3,5-dibromobenzoic acid, which is more soluble in hot water and can be separated during filtration. orgsyn.org The yield of the purified, colorless this compound is typically in the range of 57-63%. orgsyn.org

| Reactant | Moles | Solvent | Reagent | Moles | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dihydroxybenzoic acid | 0.3 | Glacial Acetic Acid | Bromine | 0.3 | Glacial Acetic Acid | 30-35 | 57-63 orgsyn.org |

Alternative Synthetic Routes: Exploration and Efficiency Analysis

While direct bromination of 2,4-dihydroxybenzoic acid is the most common route, other synthetic strategies can be inferred from related syntheses, although they are not as direct or efficient for this specific compound. For instance, methods for producing other brominated benzoic acids often involve multi-step processes. One such general approach involves the bromination of a precursor molecule followed by hydrolysis. For example, the synthesis of 5-bromo-2-chlorobenzoic acid has been achieved by reacting 2-chlorobenzotrichloride with a brominating agent, followed by hydrolysis under acidic conditions. google.com This highlights a potential, albeit more complex, alternative strategy where a suitably substituted benzene derivative could be brominated and then transformed into the desired dihydroxybenzoic acid. However, the efficiency of such routes for this compound specifically has not been extensively documented, and they are generally considered less desirable than the direct bromination of β-resorcylic acid due to the readily available starting material and the straightforward nature of the reaction.

Functional Group Transformations and Derivatization Strategies of this compound

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid group of this compound can readily undergo esterification. This reaction is a fundamental transformation that allows for the protection of the carboxylic acid functionality or for the modification of the compound's properties for various applications in organic synthesis.

The synthesis of the methyl ester, Methyl 5-bromo-2,4-dihydroxybenzoate, is a key derivatization. A common method for this esterification involves reacting this compound with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride. prepchem.com The reaction typically proceeds by dissolving the starting material in methanol and saturating the solution with hydrogen chloride gas, followed by a period of standing at room temperature to allow the reaction to complete. prepchem.com The solvent is then removed, and the resulting crude ester can be purified. prepchem.com

Methyl 5-bromo-2,4-dihydroxybenzoate serves as a valuable intermediate in the synthesis of more complex molecules. The ester functionality can be hydrolyzed back to the carboxylic acid when needed, and the bromine atom provides a handle for further transformations, such as cross-coupling reactions. The synthesis of related methyl esters, like Methyl 5-bromo-2-hydroxy-4-methylbenzoate, involves similar esterification procedures followed by purification techniques like flash chromatography. chemicalbook.com

Reduction Reactions and Reactivity Studies of this compound

The reactivity of this compound also includes decarboxylation, which is a type of reduction reaction where the carboxylic acid group is removed. Refluxing purified this compound in water for an extended period (e.g., 24 hours) can lead to the loss of carbon dioxide and the formation of 4-bromoresorcinol. orgsyn.org This reaction is notably slower for the monobrominated acid compared to its dibrominated counterpart. orgsyn.org This difference in reactivity allows for the purification of the monobromo acid, as any contaminating 2,4-dihydroxy-3,5-dibromobenzoic acid is more readily converted to the water-soluble 2,4-dibromoresorcinol. orgsyn.org

Bromination Reactions for Polybrominated Analogs

The synthesis of polybrominated analogs of this compound involves further electrophilic substitution on the activated aromatic ring. The existing hydroxyl and carboxyl groups on the benzene ring direct the position of subsequent bromination. The strong activating, ortho-, para-directing effects of the two hydroxyl groups facilitate these reactions.

Research has shown that the bromination of 2,4-dihydroxybenzoic acid can lead to di-substituted byproducts. Specifically, the formation of 2,4-dihydroxy-3,5-dibromobenzoic acid has been noted as a possibility during the synthesis of the monobrominated compound. orgsyn.org The introduction of a second bromine atom typically occurs at the 3-position, which is the other available position ortho to a hydroxyl group.

The extent of bromination is dependent on the reaction conditions, particularly the stoichiometry of the brominating agent. By increasing the molar ratio of bromine to this compound, the formation of the dibrominated product can be favored. These polybrominated derivatives are often considered impurities in the targeted synthesis of the mono-bromo compound and may require separation and purification steps, such as gradient HPLC, to isolate the desired product.

Table 1: Products of Bromination of 2,4-Dihydroxybenzoic Acid

| Starting Material | Reagent | Product(s) |

|---|---|---|

| 2,4-Dihydroxybenzoic acid | 1 equivalent of Bromine | This compound |

Novel Synthetic Approaches and Catalyst Development for this compound

While the direct bromination of 2,4-dihydroxybenzoic acid in a solvent like glacial acetic acid is a common and established method, alternative synthetic strategies have been explored to improve efficiency, selectivity, and environmental footprint. orgsyn.org These novel approaches focus on different starting materials or reaction systems.

Several alternative synthetic routes have been evaluated against the traditional method:

Solid-Phase Carboxylation followed by Bromination : This method offers high scalability, making it suitable for larger-scale production. However, it is a multi-step process which can add complexity.

Direct Bromination of Resorcinol (B1680541) : This approach has the advantage of using fewer steps. Its primary drawback is low regioselectivity, leading to a mixture of brominated resorcinol isomers that can be difficult to separate.

Biocatalytic Synthesis : Representing a green chemistry approach, biocatalysis is an eco-friendly method. The main limitation of current biocatalytic syntheses is a limited yield, often in the range of 30-40%.

The development of specific catalysts for the direct synthesis of this compound is an area of ongoing research. For related compounds, catalyst systems are used to improve selectivity. For instance, in the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, catalysts like sodium sulfide (B99878) are used to inhibit the formation of unwanted isomers. google.com While not directly applied to this compound, these approaches suggest that future catalyst development could enhance the regioselectivity of its synthesis.

Table 2: Comparative Analysis of Synthetic Routes for this compound

| Method | Advantages | Limitations |

|---|---|---|

| Traditional Direct Bromination | Well-established, good yield (57-63%). orgsyn.org | Use of glacial acetic acid, potential for byproducts. orgsyn.org |

| Solid-Phase Carboxylation + Bromination | High scalability. | Multi-step process. |

| Direct Bromination of Resorcinol | Fewer synthetic steps. | Low regioselectivity. |

| Biocatalytic Synthesis | Eco-friendly. | Limited yield (30–40%). |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxybenzoic acid |

| 2,4-dihydroxy-3,5-dibromobenzoic acid |

| Bromine |

| Resorcinol |

| 5-bromo-2-chlorobenzoic acid |

| 2-chlorobenzoic acid |

| Sodium sulfide |

Biological Activities and Mechanistic Investigations of 5 Bromo 2,4 Dihydroxybenzoic Acid

Antioxidant Activity and Oxidative Stress Mitigation Research

The antioxidant potential of phenolic compounds is a cornerstone of their biological activity. While direct and extensive studies on 5-bromo-2,4-dihydroxybenzoic acid are limited, the behavior of its parent compound, 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid), provides significant insight into its probable mechanisms of action against oxidative stress.

The antioxidant activity of dihydroxybenzoic acids (DHBAs) is profoundly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. In comparative studies involving various DHBA isomers, 2,4-dihydroxybenzoic acid has demonstrated modest radical scavenging activity. Research indicates a specific reactivity order among DHBA isomers in aqueous solutions, with the 2,4-isomer showing lower activity than several of its counterparts.

The primary mechanisms by which phenolic compounds like DHBAs exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The HAT mechanism involves the direct donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, effectively neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond. The SET mechanism involves the transfer of an electron to the radical, forming a radical cation from the antioxidant. The prevalence of one mechanism over the other is often dependent on the solvent and pH of the environment. For DHBAs, the HAT mechanism is typically favored in non-polar media, while SET is more prominent in aqueous solutions at physiological pH.

A comparative analysis of the antioxidant activity of various dihydroxybenzoic acid isomers is summarized below.

Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid (DHBA) Isomers in In Vitro Assays

| Isomer | DPPH• Scavenging Activity | ABTS•+ Scavenging Activity | FRAP (Ferric Reducing Power) | CUPRAC (Cupric Reducing Power) |

|---|---|---|---|---|

| 2,3-DHBA | High | High | High | High |

| 2,4-DHBA | Low | Low | Low | Low |

| 2,5-DHBA | High | High | High | High |

| 2,6-DHBA | Low | Low | Low | Low |

| 3,4-DHBA | High | High | High | High |

| 3,5-DHBA | Moderate | Moderate | Low | Low |

This table synthesizes findings indicating that the positioning of hydroxyl groups at the 2 and 4 positions, as seen in the parent compound of this compound, results in lower intrinsic antioxidant capacity compared to other isomers like 2,3-, 2,5-, and 3,4-DHBA.

While specific studies on the cytoprotective effects of this compound are not extensively documented, research on other brominated phenolic compounds demonstrates a potential for this class of molecules to mitigate cellular oxidative damage. For instance, related compounds such as 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) and (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB) have been shown to protect cells from damage induced by agents like hydrogen peroxide (H₂O₂) and ultraviolet (UVB) radiation. frontiersin.orgnih.govmdpi.comnih.gov

The protective mechanisms often involve the activation of key cellular signaling pathways, such as the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2) pathway. mdpi.com Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), which play a critical role in neutralizing reactive oxygen species (ROS) and defending the cell against oxidative stress. mdpi.comnih.gov Studies on BFB have shown it can reduce levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA), which are markers of cell damage and lipid peroxidation, respectively, while increasing levels of the endogenous antioxidant glutathione (GSH) in neuronal cells exposed to H₂O₂. frontiersin.orgnih.gov These findings suggest that brominated phenolic structures may possess the capacity to enhance cellular antioxidant defenses, a property that warrants investigation for this compound.

Antimicrobial Efficacy and Mechanisms of Action of this compound

The antimicrobial properties of phenolic acids are well-established, and the introduction of a halogen atom, such as bromine, can modulate this activity. While specific data for this compound is limited, its parent compound, 2,4-dihydroxybenzoic acid, has been identified as an active antimicrobial agent in various studies.

2,4-Dihydroxybenzoic acid has demonstrated notable antibacterial properties. It has shown inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Research has identified it as an active component in natural extracts, such as those from wild mushrooms, responsible for their antimicrobial effects. nih.gov

Studies have reported its efficacy against a range of pathogenic bacteria. For Gram-negative species, it has shown activity against Escherichia coli, Pasteurella multocida, Neisseria gonorrhoeae, and Salmonella typhimurium. mdpi.comresearchgate.net Among Gram-positive bacteria, it has been found to inhibit the growth of Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis. mdpi.com The broad-spectrum activity of the parent compound suggests that this compound is a promising candidate for further antibacterial investigation.

Table 2: Documented Antibacterial Activity of 2,4-Dihydroxybenzoic Acid (Parent Compound)

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Gram-Negative | 1.0 mg/mL |

| Pasteurella multocida | Gram-Negative | 1.0 mg/mL |

| Neisseria gonorrhoeae | Gram-Negative | 1.0 mg/mL |

| Salmonella typhimurium | Gram-Negative | Activity Reported |

| Vibrio cholera | Gram-Negative | Activity Reported |

| Staphylococcus aureus (MRSA) | Gram-Positive | 0.5 mg/mL |

Data is for the parent compound 2,4-dihydroxybenzoic acid and indicates a broad spectrum of activity. Specific MIC values for this compound are a subject for future research. mdpi.comresearchgate.net

The potential of phenolic compounds to act as antifungal agents is an area of active research. The parent compound, 2,4-dihydroxybenzoic acid, has been reported to inhibit the growth of the yeast Candida albicans at a concentration of 2 mg/mL. mdpi.com This finding, though preliminary, suggests that the 2,4-dihydroxybenzoic acid scaffold possesses antifungal properties that could be retained or enhanced in its brominated derivative. Comprehensive studies are needed to determine the spectrum of antifungal activity of this compound against clinically relevant yeasts and molds and to establish its minimum inhibitory concentrations (MICs).

Antimicrobial resistance is a global health crisis, prompting the search for compounds that can overcome or circumvent bacterial resistance mechanisms. mdpi.comnih.gov Bacteria employ various strategies to resist antibiotics, including enzymatic inactivation of the drug, modification of the drug's target, reducing cellular uptake, and actively pumping the drug out of the cell via efflux pumps. nih.govnih.gov

Some natural compounds, particularly flavonoids and other phenolics, have been shown to act as resistance modulators. They can work synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains. Mechanisms for this include inhibiting efflux pumps, interfering with bacterial signaling pathways, or disrupting the integrity of the bacterial cell membrane, thereby increasing its permeability to antibiotics. While there is currently no specific research on the ability of this compound to modulate microbial resistance, its phenolic acid structure makes it a candidate for such investigations. Future studies could explore its potential to act as an efflux pump inhibitor or to work in synergy with existing antibiotics against multidrug-resistant pathogens.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| 2,4-Dihydroxybenzoic acid | β-Resorcylic acid |

| 2,3-Dihydroxybenzoic acid | - |

| 2,5-Dihydroxybenzoic acid | Gentisic acid |

| 2,6-Dihydroxybenzoic acid | γ-Resorcylic acid |

| 3,4-Dihydroxybenzoic acid | Protocatechuic acid |

| 3,5-Dihydroxybenzoic acid | α-Resorcylic acid |

| 3-Bromo-4,5-dihydroxybenzaldehyde | 3-BDB |

| (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate | BFB |

| Hydrogen peroxide | H₂O₂ |

| Lactate dehydrogenase | LDH |

| Malondialdehyde | MDA |

| Glutathione | GSH |

Enzyme Inhibition Studies and Biochemical Pathway Modulation

Enzyme inhibition is a critical area of drug discovery, and understanding how a compound interacts with specific enzymes can reveal its therapeutic potential.

Tyrosinase Inhibition Investigations

There is currently no specific scientific literature available that investigates the tyrosinase inhibitory activity of this compound. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the fields of cosmetics and medicine for treating hyperpigmentation disorders. Phenolic compounds, particularly those with a dihydroxybenzoic acid scaffold, have been explored as tyrosinase inhibitors. The mechanism often involves the chelation of copper ions within the enzyme's active site or acting as a competitive substrate. However, without direct experimental data, the effect of the bromine substitution at the 5-position on the 2,4-dihydroxybenzoic acid structure on tyrosinase inhibition remains speculative.

Acetylsalicylic Acid Synthase Inhibition and Metabolic Impact

No research studies were identified that specifically examine the inhibitory effects of this compound on acetylsalicylic acid synthase (prostaglandin H2 synthase). This enzyme is the target of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. The potential for this compound to interact with this enzyme or modulate its metabolic pathways has not been reported in the reviewed literature.

General Enzyme Interaction and Binding Analysis

Antiproliferative and Anticancer Research

The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental aspect of anticancer drug development.

In Vitro Cytotoxicity Assessments on Human Cancer Cell Lines (e.g., 769-P, HepG2, H1563, LN-229)

Direct in vitro cytotoxicity data for this compound against the human cancer cell lines 769-P (renal cell adenocarcinoma), HepG2 (hepatocellular carcinoma), H1563 (lung adenocarcinoma), and LN-229 (glioblastoma) is not present in the current body of scientific literature.

While a study on hydrazide–hydrazone derivatives of 2,4-dihydroxybenzoic acid has reported antiproliferative activity against these cell lines, the data is not for the parent compound, this compound. The cytotoxic effects of the parent, non-brominated 2,4-dihydroxybenzoic acid have been investigated against other cancer cell lines, but this information falls outside the scope of this article. Therefore, no specific data can be presented in the following table.

| Cell Line | Compound | IC50 (µM) |

| 769-P | This compound | Data not available |

| HepG2 | This compound | Data not available |

| H1563 | This compound | Data not available |

| LN-229 | This compound | Data not available |

Table 1: In Vitro Cytotoxicity of this compound on Selected Human Cancer Cell Lines. Data is currently unavailable in the scientific literature.

In Vivo Toxicity and Antiproliferative Efficacy Models (e.g., Danio rerio embryos)

The zebrafish (Danio rerio) embryo model is a widely used in vivo system for assessing the toxicity and potential therapeutic efficacy of chemical compounds due to its rapid development and optical transparency. However, there are no published studies that have specifically evaluated the in vivo toxicity or antiproliferative efficacy of this compound using this model. Research on derivatives of 2,4-dihydroxybenzoic acid has included toxicity assessments in Danio rerio embryos, but this data cannot be directly extrapolated to the brominated compound of interest.

Selectivity against Cancer Cell Lines versus Normal Cell Lines

The selective toxicity of a compound towards cancer cells over healthy cells is a critical determinant of its potential as a chemotherapeutic agent. While comprehensive studies detailing the specific selectivity index of this compound are not widely available in peer-reviewed literature, research on its derivatives provides valuable insights. For instance, studies on hydrazide–hydrazones derived from 2,4-dihydroxybenzoic acid have demonstrated high selectivity against various cancer cell lines. This suggests that the core structure of 2,4-dihydroxybenzoic acid, from which this compound is derived, may contribute to this selective activity.

Potential Modulation of Cell Signaling Pathways

The anticancer activity of a compound is intrinsically linked to its ability to interfere with the complex signaling networks that govern cell proliferation, survival, and death. While direct studies on the modulation of cell signaling pathways by this compound are limited, research on structurally similar compounds offers potential mechanisms of action.

For example, other brominated phenolic compounds have been shown to exert their effects through the modulation of key inflammatory and survival pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death). It is plausible that this compound could similarly influence these or other critical pathways, such as those involved in cell cycle regulation or the induction of apoptosis. Further molecular studies are necessary to elucidate the precise signaling molecules and pathways targeted by this compound.

Agricultural Applications and Plant Interaction Studies

Beyond its potential in medicine, this compound has garnered attention for its applications in agriculture as a plant growth regulator and a modulator of plant responses to environmental challenges.

Plant Growth Regulation Mechanisms

As a plant growth regulator, this compound is thought to influence various aspects of plant development. While the precise mechanisms are still under investigation, it is hypothesized that the compound may interact with or mimic the activity of natural plant hormones, also known as phytohormones. These hormones, such as auxins, cytokinins, and gibberellins, orchestrate a wide array of processes including cell division, elongation, and differentiation.

The introduction of an exogenous compound like this compound could potentially disrupt or enhance the endogenous hormonal balance, leading to observable changes in plant growth and morphology. For example, it might promote root development, alter shoot architecture, or influence flowering time. Understanding the specific hormonal pathways affected by this compound is a key area for future research to optimize its use in agricultural practices.

Modulation of Plant Responses to Environmental Stressors

Plants are constantly subjected to a variety of environmental or abiotic stresses, including drought, salinity, and extreme temperatures. These stressors can significantly impair growth and reduce crop yields. This compound has been identified as a compound that can modulate plant responses to these adverse conditions, enhancing their resilience.

Derivatives of 5 Bromo 2,4 Dihydroxybenzoic Acid and Structure Activity Relationships Sar

Synthesis and Biological Profiling of 5-Bromo-2,4-dihydroxybenzoic Acid Derivatives

The synthesis of derivatives from this compound involves chemical modifications to introduce new functional groups and moieties. A prominent class of these derivatives are the hydrazide-hydrazones, which have been synthesized and evaluated for their biological effects. nih.govmdpi.com

The synthesis of hydrazide-hydrazone derivatives of this compound is typically achieved through a multi-step process. This process begins with the formation of a hydrazide from the parent acid, which is then reacted with various aromatic or heterocyclic aldehydes via a condensation reaction to yield the final hydrazide-hydrazone compounds. nih.govmdpi.com These derivatives are part of a broader class of compounds known for their diverse pharmacological properties, attributed to the presence of an azomethine group (-NH–N=CH-). mdpi.com

The biological evaluation of these synthesized compounds involves screening against a panel of microorganisms and cancer cell lines to determine their activity and potential for development as therapeutic agents. nih.govmdpi.com

Hydrazide-hydrazone derivatives have shown notable antimicrobial properties. mdpi.com Studies on derivatives of the closely related 2,4-dihydroxybenzoic acid revealed interesting antibacterial activity, particularly against Gram-positive bacterial strains. mdpi.com For instance, the derivative 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide demonstrated potent activity against MRSA (Staphylococcus aureus ATCC 43300) with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. nih.govmdpi.comresearchgate.net Another compound from this series, substituted with a 3-chloro-4-methoxyphenyl group, was most active against Bacillus cereus ATCC 10876. mdpi.com The antimicrobial action of hydrazide-hydrazones is thought to stem from their ability to interfere with the integrity of microbial cell walls and membranes. mdpi.com

Table 1: Antimicrobial Activity of Selected 2,4-dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives

| Compound Number | Substituent | Target Microorganism | MIC (µg/mL) | Reference |

| 18 | 2-hydroxy-3,5-diiodophenyl | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | nih.govmdpi.comresearchgate.net |

| 9 | 3-chloro-4-methoxyphenyl | Bacillus cereus ATCC 10876 | - (Highest Activity) | mdpi.com |

| 2 | 3-methylphenyl | Micrococcus luteus ATCC 10240 | 31.25 | mdpi.com |

Note: The data presented is for derivatives of 2,4-dihydroxybenzoic acid, a structurally similar compound.

The antiproliferative potential of these derivatives has been evaluated against various human cancer cell lines. nih.govmdpi.com In a study of 2,4-dihydroxybenzoic acid hydrazide-hydrazones, the derivative N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (compound 21) showed the most significant cancer cell proliferation inhibition. nih.govmdpi.com It was particularly effective against the glioblastoma cell line (LN-229), with an extremely low IC₅₀ (Inhibitory Concentration) value of 0.77 µM. nih.govmdpi.comresearchgate.net This compound also demonstrated considerable cytotoxicity against kidney carcinoma (769-P) and hepatocellular carcinoma (HepG2) cells, with IC₅₀ values of 12.39 µM and 7.81 µM, respectively. mdpi.com Importantly, these compounds showed high selectivity, having minimal cytotoxic effects on the normal (HEK-293) cell line. mdpi.com

Table 2: Antiproliferative Activity (IC₅₀ µM) of Selected 2,4-dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives

| Compound Number | Substituent | LN-229 (Glioblastoma) | 769-P (Kidney Carcinoma) | HepG2 (Hepatocellular Carcinoma) | Reference |

| 21 | 4-nitrophenyl | 0.77 | 12.39 | 7.81 | nih.govmdpi.comresearchgate.net |

Note: The data presented is for derivatives of 2,4-dihydroxybenzoic acid, a structurally similar compound.

Hydrazide-Hydrazone Derivatives: Synthesis and Bioactivity Evaluation

Structural Modifications and Their Impact on Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule influence its biological effects. For hydrazide-hydrazone derivatives, modifications to the substituent groups on the phenyl ring have a profound impact on their antimicrobial and antiproliferative potency. nih.govmdpi.com

The nature and position of substituents on the aromatic ring of hydrazone derivatives are critical determinants of their biological activity.

Nitro and Chloro Groups: The introduction of a nitro group or a chloro substituent into the phenyl ring of the hydrazone moiety has proven to be particularly advantageous for antiproliferative activity. nih.gov Research on hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid showed that derivatives with a nitro group exhibited a very significant inhibitory effect on tumor cells while maintaining high selectivity. nih.gov Similarly, a chloro substituent was found to provide high cytotoxicity against cancer cells. nih.gov This trend was confirmed in studies with 2,4-dihydroxybenzoic acid derivatives, where the compound with a nitrophenyl substituent was the most promising in inhibiting cancer cell proliferation. nih.govmdpi.comresearchgate.net In contrast, replacing the nitro group with a halogen substituent led to a significant decrease in antiproliferative potential. mdpi.com

Hydroxyl and Alkoxyl Groups: The presence of hydroxyl (-OH) and alkoxyl (-OCH₃) groups can enhance antimicrobial activity. mdpi.com For instance, a hydrazide-hydrazone derivative containing a methoxy (B1213986) group (compound 5d) showed potent antibacterial effects. mdpi.com Another derivative featuring a hydroxyl group (compound 5f) exhibited the strongest activity among the tested compounds against several pathogenic bacterial strains. mdpi.com

Comparative Studies with Structurally Similar Compounds (e.g., 2,4-dihydroxybenzoic acid, 5-bromo-2-iodobenzoic acid)

Comparing the biological activities of derivatives from this compound with those from structurally related compounds provides valuable insights.

2,4-dihydroxybenzoic acid: Research on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid has demonstrated significant antimicrobial and antiproliferative activities. nih.govmdpi.com The high antiproliferative activity observed in derivatives of 5-bromo-2-iodobenzoic acid, particularly those with chloro and nitro substituents, directly encouraged the investigation of similarly substituted 2,4-dihydroxybenzoic acid derivatives to see if these substituents were key to enhancing biological potential. mdpi.com The results confirmed that a nitrophenyl substituent was indeed crucial for potent and selective antiproliferative activity in this class of compounds as well. mdpi.com

5-bromo-2-iodobenzoic acid: A study involving fourteen novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid found that several derivatives possessed significant cytotoxic activity against cancer cell lines like 769-P and HepG2. nih.gov Specifically, compounds substituted with a nitro group or a chloro group proved to be the most effective, showing high, selective cytotoxicity toward tumor cells. nih.gov This work highlighted the importance of these specific substituents, a finding that has guided subsequent research on other benzoic acid derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in medicinal chemistry to correlate the biological activity or physicochemical properties of a series of compounds with their molecular structures. While specific QSAR and QSPR studies exclusively focused on derivatives of this compound are not extensively documented in publicly available literature, the principles and methodologies can be extrapolated from research on structurally related benzoic acid and phenolic acid derivatives. Such models are instrumental in the rational design of novel derivatives with enhanced efficacy and desired properties.

A typical QSAR/QSPR study on derivatives of this compound would involve the synthesis of a library of analogues, where systematic modifications are made to the core structure. These modifications could include alterations of the carboxylic acid group (e.g., esterification, amidation), substitution at the hydroxyl groups, or introduction of additional substituents on the aromatic ring. The biological activity (e.g., antimicrobial, antioxidant, enzyme inhibition) and physicochemical properties (e.g., solubility, lipophilicity) of these derivatives would then be determined experimentally.

The next step involves the calculation of a wide range of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure and are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, studies on p-amino benzoic acid derivatives have shown that electronic parameters like total energy (Te) and LUMO energy are dominant in explaining their antimicrobial activity. nih.govchitkara.edu.in The bromo-substituent, being an electron-withdrawing group, significantly influences the electronic landscape of the parent molecule.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various shape indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP). Hydrophobicity is often a critical factor in a compound's ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching. Indices such as molecular connectivity indices (e.g., ¹χv) and Balaban topological index (J) have been found to be important in QSAR models of p-hydroxy benzoic acid derivatives. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and reactivity of the molecule.

Once the descriptors are calculated and the biological/physicochemical data is obtained, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build a mathematical model that correlates the descriptors with the observed activity or property.

For example, a hypothetical QSAR study on a series of this compound esters, designed to explore their antimicrobial activity, might yield a relationship where activity is positively correlated with lipophilicity (logP) and the energy of the LUMO, while being negatively correlated with a particular steric descriptor. Such a model would suggest that increasing the lipophilicity of the ester chain and modifying the electronic properties to lower the LUMO energy could lead to more potent antimicrobial agents, provided that the steric bulk in a specific region of the molecule is minimized.

The predictive power of the developed QSAR/QSPR model is then validated using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, unsynthesized derivatives.

Illustrative Data for a Hypothetical QSAR Study

To demonstrate the type of data that would be generated and used in a QSAR study of this compound derivatives, the following interactive tables are provided. Table 1 lists a hypothetical series of derivatives and their experimentally determined biological activity (e.g., IC₅₀). Table 2 presents a selection of calculated molecular descriptors for these hypothetical compounds.

Table 1: Hypothetical Biological Activity of this compound Derivatives

| Compound ID | R-group (at Carboxyl) | Biological Activity (IC₅₀, µM) |

| 1 | -OH | 50.2 |

| 2 | -OCH₃ | 35.8 |

| 3 | -OCH₂CH₃ | 28.4 |

| 4 | -NH₂ | 42.1 |

| 5 | -NHCH₃ | 38.5 |

Table 2: Selected Calculated Molecular Descriptors for Hypothetical Derivatives

| Compound ID | LogP | Molecular Weight | LUMO Energy (eV) | Dipole Moment (Debye) |

| 1 | 2.1 | 233.02 | -1.54 | 2.8 |

| 2 | 2.5 | 247.05 | -1.62 | 3.1 |

| 3 | 2.9 | 261.08 | -1.65 | 3.3 |

| 4 | 1.8 | 232.04 | -1.48 | 3.5 |

| 5 | 2.2 | 246.07 | -1.51 | 3.7 |

A QSAR analysis of this hypothetical data might reveal an equation such as:

pIC₅₀ = 0.5 * LogP - 0.8 * LUMO Energy + 0.1 * Dipole Moment - 2.5

This equation would suggest that increasing the lipophilicity (LogP) and making the LUMO energy more negative (i.e., increasing electron affinity) would enhance the biological activity of these derivatives. Such insights are invaluable for guiding the synthesis of more potent compounds. Studies on other benzoic acids have indeed shown that toxicity can be influenced by factors like the partition coefficient (log P) and LUMO energy. nih.gov

Research Applications and Future Directions

Role of 5-Bromo-2,4-dihydroxybenzoic Acid as a Key Intermediate in Pharmaceutical Development

This compound is a valuable compound in the field of pharmaceutical development, primarily serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential. chemimpex.com Its unique chemical structure, featuring a bromine atom and two hydroxyl groups on a benzoic acid core, allows for a variety of chemical modifications, making it an ideal starting point for the creation of novel drug candidates.

The scientific community has recognized this compound for its role as a precursor in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.comontosight.ai The presence of the bromine atom and hydroxyl groups on the aromatic ring influences the electronic and steric properties of the molecule, which can be leveraged to design potent and selective therapeutic agents. For instance, it is a known building block for certain quinazoline (B50416) derivatives which have been investigated for their anti-inflammatory effects. nih.gov Research has shown that derivatives of this compound exhibit significant biological activity, making it a compound of interest for developing new treatments against inflammatory conditions and microbial infections. chemimpex.comontosight.ai

The utility of this compound extends to its role as a versatile building block for a wide array of bioactive molecules. chemimpex.com Its functional groups provide multiple reaction sites for chemists to introduce new functionalities and build more complex molecular architectures. This adaptability is crucial in medicinal chemistry, where the goal is to synthesize novel compounds that can interact with specific biological targets to elicit a desired therapeutic effect. The structural framework of this compound has been incorporated into various molecules under investigation for their potential to modulate biological pathways. chemimpex.com

Utilization in Analytical Chemistry Methodologies

In the realm of analytical chemistry, this compound serves as a useful reagent in specific analytical methods. chemimpex.com

This compound is utilized as a reagent to aid in the identification and quantification of other phenolic compounds, particularly in environmental samples. chemimpex.com Its own phenolic nature allows it to be used in methods that rely on the characteristic reactions of phenols, potentially as a standard or a derivatizing agent to enhance detection and separation in chromatographic techniques.

Advancements in Biochemical Assays and Diagnostics

This compound is also employed in biochemical research and the development of new assays. It is used in studies focusing on enzyme inhibition, which can provide valuable insights into metabolic pathways and help identify potential therapeutic targets for various diseases. chemimpex.com For example, it has been shown to inhibit acetylsalicylic acid synthase, which is involved in the production of the anti-inflammatory drug acetylsalicylic acid. biosynth.com This inhibitory action highlights its potential use in developing diagnostic tools or as a molecular probe to study enzyme function.

Prospects in Materials Science Research

Emerging research has indicated the potential of this compound in the field of materials science. chemimpex.com It is being explored for its utility in creating specialty coatings and polymers. chemimpex.com The incorporation of this compound into polymer formulations can potentially improve the thermal stability and chemical resistance of the resulting materials, which is a desirable characteristic for many industrial applications. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5BrO4 | chemimpex.com |

| Molecular Weight | 233.02 g/mol | chemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.comamericanelements.com |

| Melting Point | 208-212 °C | chemimpex.com |

| CAS Number | 7355-22-8 | chemimpex.com |

Emerging Research Areas and Unexplored Potential

The established applications of this compound as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals lay the groundwork for its exploration in more advanced and novel scientific domains. ontosight.ai While its utility as a building block is well-documented, emerging research is beginning to uncover its potential in more direct and sophisticated applications, moving beyond its foundational role. The unique electronic and structural contributions of the bromine atom and hydroxyl groups on the benzoic acid scaffold present intriguing possibilities for future scientific investigation.

One of the prominent emerging areas is the development of novel biosensors. While research has focused on creating biosensors for various phenolic compounds, the specific use of this compound as a target analyte or a functional component of a biosensing platform remains a largely unexplored field. chemimpex.com The development of highly specific transcriptional biosensors, for instance, has been successful for structurally related compounds like 5-bromoferulic acid. uni-duesseldorf.deacs.orgacs.org This suggests a significant potential for designing new biosensors tailored to detect and quantify this compound in various matrices, which could have implications for environmental monitoring and biomedical diagnostics.

In the realm of agricultural science, the parent compound, 2,4-dihydroxybenzoic acid, has recently been identified as a key player in plant immunity, acting as a bioactive signal molecule in the defense pathways of plants like Camellia sinensis (tea plant). nih.gov This discovery opens up a compelling, unexplored avenue for investigating the role of this compound in plant-pathogen interactions. The presence of the bromine atom could potentially modulate its biological activity, stability, or uptake in plants, possibly leading to the development of a new class of plant defense activators with enhanced efficacy. chemimpex.com

The potential of this compound in material science is another area ripe for exploration. It has been noted for its ability to be incorporated into polymer formulations to enhance thermal and mechanical properties. ontosight.ai Future research could focus on designing "smart" polymers or functional materials where the compound is not just a passive additive but an active component, responding to specific stimuli. Its inherent antimicrobial properties could be leveraged to create self-sterilizing surfaces or advanced food packaging materials. chemimpex.com

Furthermore, while the compound is a known building block for bioactive molecules, its potential in targeting novel therapeutic pathways is an emerging frontier. ontosight.aichemimpex.com For example, compounds with similar structures are being investigated for their role in inhibiting specific enzymes implicated in diseases like cancer and neurodegenerative disorders. ontosight.ai A related bromo-compound, 5-Bromo-2'-deoxycytidine, has been studied as a potential DNA photosensitizer, capable of inducing DNA damage upon irradiation, which has potential clinical applications. rsc.org The photosensitive properties of this compound itself have not been investigated and represent a significant unexplored potential.

Finally, the classification of this compound as a potential endocrine-disrupting compound by some regulatory-associated lists points to a critical, yet under-investigated, area of research. nih.gov Understanding the specific molecular interactions of this compound with the endocrine system is an emerging research necessity. Such studies would not only be crucial for a comprehensive safety assessment but could also uncover novel bioactivities and mechanisms of action, providing deeper insights into its pharmacological and toxicological profiles.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 5-Bromo-2,4-dihydroxybenzoic acid?

- Methodology : Bromination of dihydroxybenzoic acid derivatives is a key approach. For example, 2,4-difluorobenzonitrile can undergo bromination using Br₂ in aqueous H₂SO₄, yielding high-purity brominated products (93–99%) . Alternative routes involve intermediates like 5-bromo-2-methoxybenzoic acid, synthesized via alkylation (e.g., iodomethane with K₂CO₃) followed by deprotection .

- Key Considerations :

- Reagent Control : Stoichiometric control of brominating agents minimizes over-bromination.

- Deprotection : Hydroxyl groups may require protection (e.g., methoxy) during bromination to avoid side reactions .

Q. How is this compound characterized post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (downfield shifts due to electron-withdrawing Br and -OH groups) and carboxyl groups (~170 ppm in ¹³C NMR).

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks align with the molecular weight (e.g., 235.46 g/mol for 5-Bromo-2-chlorobenzoic acid analogs) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Polar solvents (e.g., methanol, DMSO) are preferred due to hydroxyl and carboxyl groups.

- Stability : Store in airtight containers at 0–6°C, protected from light, to prevent degradation (inferred from handling protocols for analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of dihydroxybenzoic acids be addressed?

- Strategies :

- Protective Groups : Temporarily block hydroxyls with methoxy or acetyl groups to direct bromination to specific positions .

- Reagent Selection : Use Br₂ in H₂SO₄ for controlled electrophilic substitution, as demonstrated for 5-bromo-2,4-difluorobenzoic acid synthesis .

Q. How do structural modifications (e.g., halogen placement) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Bromine Position : Para-bromo substituents enhance antibacterial activity in biofilm inhibition (observed in hydroxybiphenylamide analogs) .

- Hydroxyl Groups : Ortho-dihydroxy configurations (e.g., 2,4-dihydroxy) increase metal chelation potential, impacting enzyme interactions .

- Data Analysis : Compare bioactivity of this compound with analogs (e.g., 5-Bromo-2-hydroxybenzoic acid) to isolate substituent effects .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Systematic Validation :

- Purity Verification : Use HPLC (purity >95%) to eliminate impurities as confounding factors .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables.

- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or compound hydration states (e.g., monohydrate vs. anhydrous forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.